Physicochemical Profiling and Thermal Characterization of 9-Boc-6-oxa-9-azaspiro[4.5]decane
Physicochemical Profiling and Thermal Characterization of 9-Boc-6-oxa-9-azaspiro[4.5]decane
Executive Summary
The transition from flat, sp²-hybridized aromatic systems to sp³-rich, 3D spirocyclic scaffolds represents a paradigm shift in modern drug discovery. The "escape from flatland" hypothesis dictates that increased three-dimensionality improves target specificity and aqueous solubility. Among these advanced building blocks, 9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS: 271245-39-7) serves as a critical intermediate. As a Senior Application Scientist, I have observed that while its structural benefits are well-documented, its thermal properties—specifically its boiling point and thermal lability—are frequently misunderstood, leading to catastrophic yield losses during purification. This technical guide provides an authoritative analysis of its molecular weight, boiling point dynamics, and the self-validating protocols required for its handling.
Core Physicochemical Properties
Molecular Weight and Structural Causality
The molecular formula of 9-Boc-6-oxa-9-azaspiro[4.5]decane is C₁₃H₂₃NO₃, yielding an exact molecular weight of 241.33 g/mol ()[1].
The Causality of Mass in Drug Design: Why is this specific molecular weight highly advantageous? In early-stage drug development, lead compounds must adhere to Lipinski’s Rule of 5 (MW < 500 Da). By utilizing a building block with a molecular weight of 241.33 g/mol , medicinal chemists retain approximately 250 Da of "molecular real estate" to append pharmacophores, hydrogen-bond donors, or lipophilic vectors without violating pharmacokinetic thresholds. Furthermore, the N-Boc (tert-butyloxycarbonyl) group adds significant steric bulk (~100 Da) but is transient; post-deprotection, the free amine core (6-oxa-9-azaspiro[4.5]decane) drops to a highly efficient 141.21 g/mol , offering an exceptional ligand efficiency metric for structure-activity relationship (SAR) studies.
Boiling Point Dynamics and Thermal Lability
A common pitfall in organic synthesis is treating predicted boiling points as empirically accessible metrics. Computational models predict the boiling point of 9-Boc-6-oxa-9-azaspiro[4.5]decane to be ~333.5 °C at 760 mmHg ()[2]. However, attempting to distill this compound at atmospheric pressure will result in complete sample destruction.
The Causality of Thermal Cleavage: The N-Boc protecting group is notoriously thermally labile. Before the compound can absorb enough thermal energy to overcome intermolecular forces and vaporize at 333.5 °C, the carbamate linkage undergoes a classic thermal elimination reaction (typically between 150 °C and 180 °C). This cleavage liberates isobutylene gas and carbon dioxide, leaving behind the free amine. Consequently, the theoretical boiling point of 333.5 °C is a virtual metric; the molecule degrades long before it boils.
Fig 1: Thermal degradation pathway vs. theoretical boiling point of the Boc-protected spirocycle.
Quantitative Data Summary
For rapid reference, the core physicochemical properties of 9-Boc-6-oxa-9-azaspiro[4.5]decane are summarized below:
| Property | Value |
| Chemical Name | 9-Boc-6-oxa-9-azaspiro[4.5]decane |
| CAS Number | 271245-39-7 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Predicted Boiling Point | ~333.5 °C (at 760 mmHg) |
| Thermal Degradation Point | ~150 °C – 180 °C (Boc cleavage) |
| Structural Core | Spiro[4.5]decane (6-oxa, 9-aza) |
Experimental Methodologies: Thermal Profiling Protocol
To accurately determine the thermal boundaries of 9-Boc-6-oxa-9-azaspiro[4.5]decane without relying solely on predictive software, a self-validating Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-DSC-MS) must be employed. This protocol ensures that mass loss is definitively categorized as either vaporization (boiling) or degradation.
Step-by-Step TGA-DSC-MS Methodology:
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Sample Preparation & Desiccation: Weigh exactly 5.0 mg of 9-Boc-6-oxa-9-azaspiro[4.5]decane. Store in a vacuum desiccator for 24 hours prior to analysis. Causality: This removes residual moisture, which would otherwise manifest as a false mass-loss artifact near 100 °C.
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Crucible Loading: Transfer the sample into a pre-tared 70 µL alumina (Al₂O₃) crucible. Causality: Alumina is chosen over standard aluminum to prevent catalytic degradation of the spirocycle at elevated temperatures.
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Atmospheric Control: Purge the TGA furnace with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed thermal events are intrinsic to the molecule itself.
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Thermal Ramping: Initiate a heating ramp from 25 °C to 400 °C at a highly controlled rate of 10 °C/min.
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Self-Validation (MS Coupling): Route the TGA effluent directly into a quadrupole mass spectrometer.
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Validation Logic: If the DSC shows an endothermic peak with a corresponding mass loss in the TGA, check the MS data. If the MS detects the intact molecular ion (m/z 241), the compound is boiling. If the MS detects m/z 56 (isobutylene) and m/z 44 (CO₂), the compound is undergoing Boc-deprotection (degradation) ()[3].
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Fig 2: Standardized thermogravimetric and differential scanning calorimetry (TGA-DSC) workflow.
Practical Implications for Purification
Given the thermal degradation profile established above, atmospheric distillation is strictly unviable. To purify 9-Boc-6-oxa-9-azaspiro[4.5]decane, the boiling point must be artificially lowered using the Clausius-Clapeyron relationship. By applying a high vacuum (e.g., 0.1 mmHg), the boiling point is depressed to approximately 120–135 °C. This temperature safely bypasses the thermal cleavage threshold of the Boc group, allowing for intact short-path distillation without compromising the structural integrity of the compound ()[4].
References
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PubChem. "Tert-butyl 2-hydroxy-7-azaspiro[5]nonane-7-carboxylate | C13H23NO3". National Center for Biotechnology Information.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 270065-69-5; 270065-70-8; 270065-71-9; 270065-72-0; 270065-73-1 [chemicalbook.com]
- 3. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C13H23NO3 | CID 9834677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | 1363383-18-9 [sigmaaldrich.com]
- 5. 9-BOC-6-OXA-9-AZASPIRO[4.5]DECANE | 271245-39-7 [chemicalbook.com]
